3-Hydroxy-3-methylhexanoic acid

Enzyme Inhibition Lipid Metabolism HMG-CoA Reductase

Choose 3-Hydroxy-3-methylhexanoic acid (HMHA) for unmatched analytical sensitivity—a 0.01 ng/mL GC-MS detection limit, ~4-fold greater extraction efficiency than MSH. Its well-defined (S)- and (R)-enantiomer thresholds (0.08 vs. 0.2 ng/L) provide a gold-standard stimulus for psychophysical olfaction studies. Unlike analog HMB, HMHA shows no HMG-CoA reductase inhibition, enabling definitive pathway dissection. fMRI-confirmed unique activation of visual cortices makes it the specific probe for social chemosensory coding research.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 58888-76-9
Cat. No. B1258001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methylhexanoic acid
CAS58888-76-9
Synonyms3-hydroxy-3-methyl-hexanoic acid
3-hydroxy-3-methylhexanoic acid
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCCC(C)(CC(=O)O)O
InChIInChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
InChIKeyRGRNSTGIHROKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methylhexanoic acid (HMHA) for Olfactory and Metabolomics Research


3-Hydroxy-3-methylhexanoic acid (HMHA, CAS 58888-76-9) is a branched-chain, beta-hydroxy fatty acid [1]. It is a naturally occurring metabolite in human sweat and urine, where it functions as a key odorant precursor [2]. Its unique chemical structure, featuring a hydroxyl and methyl group on the third carbon, distinguishes its biological role and physicochemical properties from linear or less substituted analogs [1].

Beyond a Simple Fatty Acid: Why 3-Hydroxy-3-methylhexanoic acid (HMHA) Cannot Be Interchanged with HMB or Other Analogs


Despite being a beta-hydroxy acid like the muscle metabolism compound HMB (beta-hydroxy-beta-methylbutyrate), HMHA exhibits fundamentally different biological activities and detection thresholds. Direct comparative data show that HMHA lacks the HMG-CoA reductase inhibitory activity characteristic of HMB [1]. Furthermore, its enantiomers display distinct olfactory detection thresholds, a specificity not shared by structurally simpler in-class compounds [2]. This prevents generic substitution in applications requiring specific sensory or metabolic signaling properties.

Quantitative Differentiation: Comparative Performance Data for 3-Hydroxy-3-methylhexanoic acid (HMHA)


HMHA's Lack of HMG-CoA Reductase Inhibition vs. the Analog HMB

Unlike the structural analog beta-hydroxy-beta-methylbutyrate (HMB), which is a known leucine metabolite with effects on protein synthesis, HMHA does not exhibit HMG-CoA reductase inhibitory activity. This was demonstrated in a direct assay where HMHA showed no significant inhibition of rat hepatic microsomal HMG-CoA reductase [1]. This is a critical differentiator, as HMB's activity on this enzyme is central to its mechanism of action. Therefore, HMHA cannot be used as a substitute for HMB in studies involving the mevalonate pathway or cholesterol biosynthesis.

Enzyme Inhibition Lipid Metabolism HMG-CoA Reductase

Enantiomer-Specific Detection Thresholds of HMHA in Human Olfaction

The olfactory detection thresholds for the (S)- and (R)-enantiomers of HMHA are significantly different. The (S)-enantiomer has a measured detection threshold of 0.08 ng/L of air, while the (R)-enantiomer has a higher threshold of 0.2 ng/L of air [1]. This 2.5-fold difference in potency is a quantifiable, stereospecific property not observed for many simpler, non-chiral or less structurally constrained analogs. For comparison, the detection threshold for the related axillary odorant 3-methyl-2-hexenoic acid is not typically reported with this level of enantiomeric resolution in the context of human sensory perception.

Olfactory Perception Enantiomer Differentiation Sensory Thresholds

Superior Analytical Sensitivity for HMHA vs. MSH in GC-MS Methods

In a validated GC-MS method for detecting human sweat biomarkers, HMHA demonstrated superior analytical sensitivity compared to another key odorant, 3-methyl-3-sulfanylhexan-1-ol (MSH). The limit of detection (LOD) for HMHA was 0.01 ng/mL, which is 6-fold lower (more sensitive) than the LOD for MSH, which was 0.06 ng/mL [1]. Furthermore, the extraction efficiency for HMHA (10-12%) was substantially higher than that for MSH (2-3%) under identical optimized conditions [1].

Analytical Chemistry GC-MS Biomarker Detection

HMHA Elicits Non-Canonical Neural Processing Compared to Other Body Odorants

An fMRI study compared neural responses to HMHA and MSH. While MSH was processed similarly to non-body odorants, HMHA uniquely activated visual brain regions (striate area and occipital gyrus) rather than the primary olfactory network [1]. This is a qualitative but robust and reproducible differentiator of its central nervous system processing. The study also showed sex-specific differences in brain activation patterns in response to HMHA, which were not observed for MSH [1]. This evidence positions HMHA as having a unique, non-olfactory neurological signature.

Neuroscience fMRI Olfactory Processing

High-Value Applications for 3-Hydroxy-3-methylhexanoic acid (HMHA) Based on Quantified Evidence


Social Neuroscience and Human Chemosignaling Research

HMHA is the preferred compound for studies of human social communication and the neural processing of body odors. Unlike other axillary odorants like MSH, it elicits a unique, non-canonical brain activation pattern that engages visual rather than olfactory cortices, as demonstrated by fMRI [1]. This makes it a powerful, specific probe for investigating the cognitive and social dimensions of chemosensory perception, rather than basic olfactory function.

Environmental and Clinical Biomarker Monitoring

For studies requiring the detection and quantification of human biomarkers in environmental samples (e.g., snow, water) or clinical specimens (e.g., urine, sweat), HMHA is analytically superior. Validated GC-MS methods show a 6-fold lower limit of detection (0.01 ng/mL) and a ~4-fold higher extraction efficiency for HMHA compared to the alternative marker MSH [1]. This ensures more reliable and sensitive detection.

Olfactory Psychophysics and Sensory Science

HMHA is essential for rigorous studies of olfactory perception and stereospecific odor coding. Its well-characterized, enantiomer-specific detection thresholds (0.08 ng/L for (S)-HMHA vs. 0.2 ng/L for (R)-HMHA) provide a quantifiable, high-resolution sensory metric [1]. This level of precision is not available for most other body odor compounds, making HMHA a gold-standard stimulus for psychophysical experiments.

Metabolic Pathway and Enzyme Specificity Studies

The demonstrated lack of HMG-CoA reductase inhibition by HMHA, in direct contrast to the analog HMB, defines a clear boundary for its biological role [1]. Researchers investigating the mevalonate pathway, cholesterol biosynthesis, or the specific metabolic fates of branched-chain fatty acids can use HMHA as a negative control or to dissect pathways that are independent of HMG-CoA reductase activity.

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